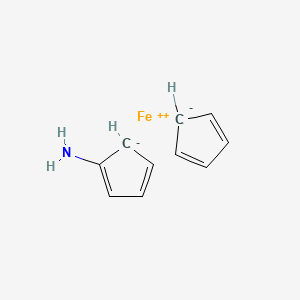

Ferrocene, amino-

Description

BenchChem offers high-quality Ferrocene, amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Green Synthesis of Aminoferrocene Using Aqueous Ammonia: A Cost-Effective and Environmentally Benign Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the green synthesis of aminoferrocene. Aminoferrocene is a pivotal organometallic compound with broad applications, particularly as a precursor in the development of novel therapeutics.[1] Traditional synthetic routes often involve hazardous reagents and complex procedures. This document details an improved, environmentally attractive, and cost-effective method that utilizes aqueous ammonia as the nitrogen source, catalyzed by an inexpensive copper(I) iodide/iron(III) oxide couple in an ethanolic solution.[2][3][4] Adhering to the core principles of green chemistry, this guide offers researchers a practical, safe, and efficient alternative for producing this valuable compound.

Introduction: The Imperative for a Greener Aminoferrocene Synthesis

Aminoferrocene, an electron-rich amine with a redox-active metallocene backbone, is a cornerstone building block in medicinal chemistry and materials science.[1] Its unique electrochemical properties and structural stability make it an ideal scaffold for a variety of applications, including:

-

Anticancer Prodrugs: Serves as a key precursor for prodrugs that are selectively activated within the high reactive oxygen species (ROS) environment of cancer cells.[5][6]

-

Drug Delivery Systems: Can be engineered to enhance the solubility and stability of pharmaceuticals for targeted therapies.[7]

-

Materials Science: Used in the creation of conductive polymers and advanced electronic devices.[7]

-

Catalysis: Acts as a catalyst in various chemical reactions for the production of fine chemicals.[7]

Historically, the synthesis of aminoferrocene has relied on multi-step processes such as the Curtius rearrangement, which involves the use of potentially explosive azide intermediates.[4] These methods, while effective, present significant safety concerns and generate considerable chemical waste, running counter to the modern principles of sustainable chemistry.

The methodology detailed herein circumvents these challenges by employing aqueous ammonia, a readily available, inexpensive, and far safer nitrogen source. This approach not only enhances the safety profile of the synthesis but also significantly reduces its environmental impact and cost, making aminoferrocene more accessible for research and development.[2][4]

The Core Synthesis: Mechanism and Rationale

The synthesis proceeds via a copper-catalyzed nucleophilic substitution reaction. Halogenoferrocenes, particularly iodoferrocene, are used as the starting synthons due to their reactivity in standard organic coupling reactions.[3]

Causality of Reagent and Catalyst Selection

-

Substrate (Iodoferrocene): The carbon-iodine bond is weaker than other carbon-halogen bonds, making iodoferrocene a more reactive substrate for nucleophilic substitution, which facilitates higher reaction yields under milder conditions compared to bromo- or chloroferrocene.

-

Nucleophile (Aqueous Ammonia): Ammonia (NH₃) possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile.[8] Using a concentrated aqueous solution of ammonia provides a high concentration of the nucleophile in a relatively benign solvent (water), while the excess ammonia also acts as a base in the final step of the mechanism.

-

Catalyst System (CuI/Fe₂O₃): The copper(I) iodide and iron(III) oxide couple is critical for the reaction's success. While the precise mechanism is complex, it is proposed that a copper-ammonia complex is formed, which then participates in a catalytic cycle. Cu(I) salts are well-known catalysts for amination reactions, facilitating the coupling of the amine to the ferrocenyl group. The iron(III) oxide likely acts as a co-catalyst, possibly by enhancing the activity of the copper catalyst or preventing its deactivation. This inexpensive catalyst system is a key factor in the cost-effectiveness of the process.[2][4]

-

Solvent (Ethanol): The reaction is performed in ethanol, which serves to solubilize the iodoferrocene and is miscible with aqueous ammonia, creating a homogenous reaction medium essential for efficient interaction between reactants and catalyst.

Proposed Reaction Mechanism

The reaction follows a nucleophilic substitution pathway, catalyzed by the CuI/Fe₂O₃ system.

-

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom of the cyclopentadienyl ring bonded to the iodine. This step is facilitated by the copper catalyst.

-

Intermediate Formation: A transient intermediate is formed where the amino group is attached to the ferrocene ring.

-

Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the newly attached amino group to form the neutral aminoferrocene product and an ammonium ion.[9][10]

Caption: Proposed mechanism for the catalyzed amination of iodoferrocene.

Experimental Protocol and Workflow

This protocol is adapted from the environmentally benign synthesis reported by Neodo et al.[2][4]

Reagents and Materials

| Reagent/Material | Grade | Supplier Suggestion |

| Iodoferrocene | >98% | Strem Chemicals, Inc. |

| Copper(I) Iodide (CuI) | 99.9% | Sigma-Aldrich |

| Iron(III) Oxide (Fe₂O₃) | Nanopowder | Sigma-Aldrich |

| Aqueous Ammonia | 28-30% solution | J.T. Baker |

| Ethanol | Anhydrous | Decon Laboratories |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

| Heavy-walled pressure tube | --- | Ace Glass, Inc. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of aminoferrocene.

-

Reaction Setup: To a heavy-walled pressure tube equipped with a magnetic stir bar, add iodoferrocene (1.0 mmol), copper(I) iodide (0.1 mmol), and iron(III) oxide (0.1 mmol).

-

Solvent Addition: Add 5 mL of ethanol followed by 5 mL of concentrated aqueous ammonia (28-30%).

-

Sealing and Heating: Securely seal the pressure tube. It is good practice to purge the headspace with an inert gas like argon before sealing. Place the tube in an oil bath or heating mantle preheated to 120 °C.

-

Reaction Time: Allow the reaction to stir at 120 °C for 24 hours. The mixture will appear as a dark suspension.

-

Workup - Extraction: After 24 hours, remove the tube from the heat and allow it to cool completely to room temperature. Carefully open the tube in a well-ventilated fume hood. Transfer the contents to a separatory funnel containing 20 mL of diethyl ether and 20 mL of deionized water. Shake vigorously and allow the layers to separate.

-

Washing: Extract the aqueous layer twice more with 15 mL portions of diethyl ether. Combine the organic layers and wash them with 20 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to isolate the pure aminoferrocene as a yellow-orange solid.

Optimization Data

The choice of haloferrocene and catalyst is crucial for optimizing the reaction yield.

| Substrate | Catalyst | Co-catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodoferrocene | CuI | Fe₂O₃ | 120 | 24 | 85 | [2][4] |

| Bromoferrocene | CuI | Fe₂O₃ | 120 | 24 | 60 | [2][4] |

| Iodoferrocene | CuI | None | 120 | 24 | 70 | [2][4] |

Table based on data from Neodo et al., Organometallics 2013.[2][4]

Product Validation and Characterization

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized aminoferrocene.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the unsubstituted cyclopentadienyl (Cp) ring as a singlet around 4.0 ppm and two multiplets for the substituted Cp ring protons, typically around 4.2 ppm and 3.9 ppm. The amine protons will appear as a broad singlet.

-

Mass Spectrometry: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should confirm the molecular ion peak corresponding to the exact mass of aminoferrocene (201.024 g/mol ).[11]

-

Melting Point: The purified product should exhibit a sharp melting point consistent with the literature value of 157-158 °C.[11]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory for this procedure.

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical-resistant gloves (neoprene or butyl), and chemical splash goggles.[12]

-

Ventilation: All steps involving aqueous ammonia, organic solvents, and the opening of the pressure tube must be performed in a certified chemical fume hood.[12] Aqueous ammonia is corrosive and its vapors are toxic upon inhalation.[13][14]

-

Pressure Safety: Use a pressure tube and blast shield appropriate for the reaction scale and conditions. Never exceed the manufacturer's pressure and temperature ratings. Do not fill the tube more than halfway to allow for thermal expansion and pressure buildup.

-

Chemical Incompatibilities: Ammonia can react violently with strong oxidizers and acids.[12] Keep these materials separate.

-

Waste Disposal: Dispose of all organometallic and solvent waste in appropriately labeled containers according to your institution's hazardous waste management guidelines.

Conclusion and Future Outlook

The synthesis of aminoferrocene using aqueous ammonia represents a significant advancement in sustainable organometallic chemistry. This method is not only safer and more environmentally friendly but also highly efficient and cost-effective, making this important chemical building block more accessible.[2][4]

For professionals in drug development, this reliable and scalable synthesis opens the door to more extensive exploration of aminoferrocene-based compounds as potent therapeutics, particularly in the realm of oncology.[15] Future research may focus on adapting this protocol for continuous flow systems to enable larger-scale production or expanding the catalytic system to other challenging amination reactions.

References

-

Neodo, A., Joshi, T., Nipkow, D., & Gasser, G. (2013). An Environmentally Benign and Cost-Effective Synthesis of Aminoferrocene and Aminoruthenocene. Organometallics, 32(7), 1944–1948. [Link]

-

Neodo, A., Joshi, T., Nipkow, D., & Gasser, G. (2013). An Environmentally Benign and Cost-Effective Synthesis of Aminoferrocene and Aminoruthenocene. ResearchGate. [Link]

-

Clark, J. (2002). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

-

Pashchenko, O., et al. (2017). Tuning the structure of aminoferrocene-based anticancer prodrugs to prevent their aggregation in aqueous solution. Journal of Inorganic Biochemistry, 177, 256-263. [Link]

-

Bewickchemistry. (2021). Nucleophilic Substitution with ammonia. YouTube. [Link]

-

Unknown. (n.d.). The substitution and the nucleophilic substitution of ferrocene and derivative. ResearchGate. [Link]

-

Unknown. (n.d.). The chemistry of aminoferrocene, Fe{(η5-C5H4NH2)(η5-Cp)}: Synthesis, reactivity and applications. ResearchGate. [Link]

-

Nair, A., et al. (2025). Reduction of Acetylferrocene to 1-(Ferrocenyl)ethanol Using Ammonia-Borane (NH₃·BH₃) in Water Medium: A Green Laboratory Experiment. Journal of Chemical Education. [Link]

-

Carbon Publishing. (n.d.). Synthesis and Reactions of Ferrocene. Carbon. [Link]

-

Mokhir, A., et al. (2018). Aminoferrocene-Based Prodrugs and Their Effects on Human Normal and Cancer Cells as Well as Bacterial Cells. Journal of Medicinal Chemistry, 61(15), 6826-6836. [Link]

-

Neodo, A., Joshi, T., Nipkow, D., & Gasser, G. (2013). An Environmentally Benign and Cost-Effective Synthesis of Aminoferrocene and Aminoruthenocene. ACS Publications. [Link]

-

Airgas. (n.d.). Aqueous Ammonia Safety Data Sheet. Airgas. [Link]

- Google Patents. (n.d.). Metallocene catalysts, their synthesis and their use for the polymerization of olefins.

-

Wang, H., et al. (2022). Synthesis and bio-evaluation of aminoferrocene-based anticancer prodrugs as potent ferroptosis inducers. Inorganic Chemistry Frontiers, 9(21), 5521-5532. [Link]

-

Unknown. (2023). Short Review on Metallocene Complexes: Synthesis, and Biomedical Applications. ResearchGate. [Link]

-

Various Authors. (2023). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 28(5), 2329. [Link]

-

Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. [Link]

-

MaChemGuy. (2015). Nucleophilic substitution reactions with ammonia. YouTube. [Link]

-

University of Pittsburgh. (2015). Guidelines for the Safe Use of Ammonia. Safety Manual EH&S Guideline Number: 04-030. [Link]

-

Unknown. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH₃). Organic Chemistry Revision Sheets. [Link]

-

Kumar, P. (2023). Short Review on Metallocene Complexes: Synthesis, and Biomedical Applications. Zenodo. [Link]

-

Gasser, G., et al. (2014). Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and properties thereof. New Journal of Chemistry, 38(10), 4764-4774. [Link]

-

Holland, J. T., et al. (2021). Chemical and electrocatalytic ammonia oxidation by ferrocene. ChemRxiv. [Link]

-

Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia? YouTube. [Link]

-

Unknown. (n.d.). Cooperative active sites in ferrocene-nickel metal-organic framework catalysts for efficient and stable ammonia electrosynthesis. ResearchGate. [Link]

-

Various Authors. (2013). Special Issue: Synthesis and Chemistry of Chiral Metallocenes. Molecules, 18(10), 12101–12104. [Link]

-

Togni, A., & Hayashi, T. (Eds.). (1995). Metallocenes in regio- and stereoselective synthesis. CSIRO Publishing. [Link]

-

Redox. (2023). Safety Data Sheet Aqueous ammonia (>10-<=35%). Redox. [Link]

-

American Elements. (n.d.). Aminoferrocene. American Elements. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning the structure of aminoferrocene-based anticancer prodrugs to prevent their aggregation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. americanelements.com [americanelements.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. s29.q4cdn.com [s29.q4cdn.com]

- 14. redox.com [redox.com]

- 15. Synthesis and bio-evaluation of aminoferrocene-based anticancer prodrugs as potent ferroptosis inducers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Aminoferrocene Synthesis via Curtius Rearrangement: A Technical Guide for Advanced Research and Development

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthesis of aminoferrocene through the Curtius rearrangement. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings, critical process parameters, and field-proven insights essential for the successful and safe execution of this valuable synthetic transformation. The unique redox properties of aminoferrocene and its derivatives have positioned them as compelling candidates in medicinal chemistry, particularly in the development of novel anticancer agents and redox-active probes.[1][2] This guide offers a robust framework for harnessing the Curtius rearrangement to access this important class of organometallic compounds, emphasizing safety, scalability, and reproducibility.

Introduction: The Strategic Importance of Aminoferrocene

Ferrocene, discovered in 1951, and its derivatives have become indispensable tools across a wide spectrum of chemical disciplines, including materials science, catalysis, and medicinal chemistry.[3] Aminoferrocene, in particular, serves as a crucial building block for a diverse array of functionalized ferrocenyl compounds.[2][3] Its applications in medicinal chemistry are especially noteworthy, with research highlighting its potential in anticancer therapies and innovative drug delivery systems.[1][4][5][6] The ability of the ferrocenyl group to undergo reversible one-electron oxidation imparts unique electrochemical properties that can be exploited for targeted drug action and diagnostic purposes.[1] The synthesis of aminoferrocene via the Curtius rearrangement offers a reliable and versatile route to this key intermediate, starting from the corresponding carboxylic acid. This method is advantageous due to its tolerance of various functional groups and the stereochemical retention observed during the rearrangement process.[7][8]

Mechanistic Deep Dive: The Curtius Rearrangement of Ferrocenoyl Azide

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[7][9] This reaction proceeds through a concerted mechanism, avoiding the formation of a free nitrene intermediate, which ensures the retention of the migrating group's stereochemistry.[7]

The synthesis of aminoferrocene via this pathway involves three principal stages:

-

Formation of Ferrocenoyl Azide: The process begins with the conversion of a ferrocenecarboxylic acid derivative to the corresponding acyl azide. This is a critical step, as the purity and stability of the acyl azide directly impact the efficiency of the subsequent rearrangement.

-

Rearrangement to Ferrocenyl Isocyanate: Upon heating, the ferrocenoyl azide undergoes rearrangement to form ferrocenyl isocyanate, releasing dinitrogen gas. This step is typically the core of the Curtius reaction.

-

Hydrolysis to Aminoferrocene: The resulting ferrocenyl isocyanate is then hydrolyzed, usually with an acidic or basic aqueous solution, to yield the final product, aminoferrocene.

Side reactions can occur, particularly if water is present during the rearrangement, which can lead to the formation of urea byproducts.[10] Therefore, stringent control of reaction conditions is paramount.

Diagram 1: Reaction Mechanism of Aminoferrocene Synthesis via Curtius Rearrangement

Caption: The three key stages of aminoferrocene synthesis.

Experimental Protocol: A Validated Approach

The following protocol details a robust method for the synthesis of aminoferrocene, adapted from established procedures.[11][12] It is imperative that all operations involving azides are conducted with strict adherence to safety protocols due to their potential toxicity and explosive nature.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Ferrocenecarboxylic acid | ≥98% | Sigma-Aldrich | |

| Diphenylphosphoryl azide (DPPA) | ≥97% | Sigma-Aldrich | Handle with extreme caution. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| tert-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich | Used to trap the isocyanate intermediate. |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For hydrolysis. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house prep. | For washing. |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR | For drying. |

Step-by-Step Synthesis Workflow

Diagram 2: Experimental Workflow for Aminoferrocene Synthesis

Caption: A streamlined workflow for the synthesis process.

Part 1: Synthesis of Ferrocenoyl Azide and In Situ Curtius Rearrangement

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ferrocenecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Azide Formation: Cool the solution to 0°C in an ice bath. Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Initial Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the acyl azide can be monitored by thin-layer chromatography (TLC).

-

Curtius Rearrangement: Heat the reaction mixture to reflux (approximately 110°C). The evolution of nitrogen gas should be observed. Maintain reflux for 2-4 hours until the disappearance of the acyl azide is confirmed by TLC.

-

Isocyanate Trapping: To the refluxing solution, add anhydrous tert-butanol (1.5 eq) and continue to reflux for an additional 12-16 hours to form the Boc-protected aminoferrocene.

Part 2: Hydrolysis to Aminoferrocene

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Deprotection: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add an excess of aqueous hydrochloric acid (e.g., 3M HCl). Stir vigorously at room temperature for 4-6 hours.

-

Extraction and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aminoferrocene can be further purified by column chromatography on silica gel.

Safety and Handling: A Critical Imperative

The synthesis of aminoferrocene via the Curtius rearrangement involves the use of azides, which are classified as particularly hazardous substances.[13][14] Strict adherence to safety protocols is non-negotiable.

-

Azide Handling: Sodium azide and organic azides are highly toxic and potentially explosive.[15][16] They can form explosive heavy metal azides if they come into contact with certain metals (e.g., copper, lead).[13][16] Always use non-metal spatulas and avoid contact with metal surfaces.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

-

Ventilation: All manipulations involving azides must be performed in a certified chemical fume hood.[14][16]

-

Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines. Never pour azide solutions down the drain.[13][16]

-

Thermal Stability: Be aware that acyl azides can decompose violently upon heating.[3][17] Ensure controlled heating and avoid excessive temperatures.

Conclusion and Future Outlook

The Curtius rearrangement provides a reliable and versatile synthetic route to aminoferrocene, a key building block in modern medicinal chemistry and materials science. By understanding the underlying mechanism, carefully controlling reaction parameters, and prioritizing safety, researchers can effectively utilize this methodology to access a wide range of novel ferrocene-based compounds. The continued development of flow chemistry protocols for azide synthesis promises to further enhance the safety and scalability of this important transformation, opening new avenues for the application of aminoferrocene and its derivatives in drug discovery and beyond.[3][17][18]

References

-

Chem-Impex. (n.d.). Aminoferrocene. Retrieved from [Link]

-

Knapp, D. M., et al. (2020). Scalable Synthesis of Functionalized Ferrocenyl Azides and Amines Enabled by Flow Chemistry. Organic Letters, 22(3), 902-907. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]

-

Knapp, D. M., et al. (2020). Scalable Synthesis of Functionalized Ferrocenyl Azides and Amines Enabled by Flow Chemistry. Semantic Scholar. Retrieved from [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Retrieved from [Link]

-

Singh, P., et al. (2018). The chemistry of aminoferrocene, Fe{(η5-C5H4NH2)(η5-Cp)}: Synthesis, reactivity and applications. Journal of Organometallic Chemistry, 869, 13-39. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

Erb, W., et al. (2018). Application of the Curtius rearrangement to the synthesis of 1′-aminoferrocene-1-carboxylic acid derivatives. New Journal of Chemistry, 42(5), 3808-3818. Retrieved from [Link]

-

Knapp, D. M., et al. (2020). Scalable Synthesis of Functionalized Ferrocenyl Azides and Amines Enabled by Flow Chemistry. ResearchGate. Retrieved from [Link]

-

Gasser, G., et al. (2019). Aminoferrocene-Based Prodrugs and Their Effects on Human Normal and Cancer Cells as Well as Bacterial Cells. Journal of Medicinal Chemistry, 62(23), 10847-10858. Retrieved from [Link]

-

Gasser, G., et al. (2017). Aminoferrocene-Based Prodrugs Activated by Reactive Oxygen Species. Journal of Medicinal Chemistry, 60(17), 7536-7548. Retrieved from [Link]

-

ResearchGate. (n.d.). Unfavorable side reactions during Curtius-rearrangement of 1-azidocarbonyl ferrocene 12. Retrieved from [Link]

-

ResearchGate. (n.d.). Curtius rearrangement of ferrocenyl acyl azide (192) into ferrocenyl isocyanate (193) and ferrocenyl amine (195). Retrieved from [Link]

-

Rapi, Z., et al. (2012). Synthesis of ferrocene-labeled steroids via copper-catalyzed azide-alkyne cycloaddition. Reactivity difference between 2β-, 6β- and 16β-azido-androstanes. Steroids, 77(7), 738-744. Retrieved from [Link]

-

The Partner Organisations. (2014). Supporting Information for Synthesis of Ferrocene-Functionalized Monomers for Biodegradable Polymer Formation. Inorganic Chemistry Frontiers. Retrieved from [Link]

-

Wang, Y., et al. (2025). Synthesis and bio-evaluation of aminoferrocene-based anticancer prodrugs as potent ferroptosis inducers. Inorganic Chemistry Frontiers, 12, 2368. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(27), 7372-7392. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH Public Access. Retrieved from [Link]

-

Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and bio-evaluation of aminoferrocene-based anticancer prodrugs as potent ferroptosis inducers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Curtius rearrangement to the synthesis of 1′-aminoferrocene-1-carboxylic acid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 14. uthsc.edu [uthsc.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. chemistry.unm.edu [chemistry.unm.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Purification of Aminoferrocene by Vacuum Sublimation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoferrocene, a pivotal organometallic compound, serves as a critical building block in medicinal chemistry, materials science, and catalysis[1][2]. Its unique electrochemical properties are central to applications ranging from anticancer prodrugs to advanced conductive polymers[1][3]. However, the efficacy and reproducibility of these applications are contingent upon the exceptional purity of the starting material. This technical guide provides an in-depth exploration of vacuum sublimation as a superior method for purifying aminoferrocene. We will dissect the underlying scientific principles, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Critical Need for High-Purity Aminoferrocene

Aminoferrocene, or ferrocenylamine, combines the stable, redox-active ferrocene sandwich structure with a reactive amino functional group[1]. This duality makes it an invaluable precursor for synthesizing novel compounds with tailored electronic and biological properties. In drug development, for instance, aminoferrocene derivatives are explored as targeted anticancer agents[1][2]. In materials science, they are integral to creating advanced sensors and molecular wires[1].

The presence of impurities—such as unreacted starting materials, residual solvents, or decomposition byproducts—can drastically alter the compound's electrochemical behavior, compromise its biological activity, and introduce variability in experimental outcomes. Therefore, achieving a purity of ≥98-99% is not merely a goal but a prerequisite for meaningful research and development[1]. While techniques like column chromatography and recrystallization are viable, vacuum sublimation offers a distinct advantage for ferrocene-based compounds due to their unique physical properties.

The Principle of Vacuum Sublimation

Sublimation is a phase transition where a substance transitions directly from a solid to a gas phase, bypassing the intermediate liquid phase. This process is governed by the compound's vapor pressure. For sublimation to occur, a solid must be heated to a temperature where its vapor pressure becomes significant.

Why Vacuum?

The key to efficient and safe sublimation lies in the application of a vacuum. By reducing the ambient pressure, we lower the temperature required for the compound to sublime. This is crucial for thermally sensitive molecules like aminoferrocene. Heating under atmospheric pressure might require temperatures that approach or exceed the compound's decomposition point. Vacuum sublimation allows the phase transition to occur at a much lower, non-destructive temperature, preserving the molecule's integrity.

The process involves two main stages within a specialized apparatus:

-

Sublimation: The crude solid is gently heated under high vacuum, causing it to vaporize.

-

Deposition: The gaseous molecules travel a short distance to a cooled surface (a "cold finger"), where they desublimate, or deposit, as highly pure crystals, leaving non-volatile impurities behind in the heating zone.

This technique is particularly effective for ferrocene and its derivatives, which are known to sublime readily under reduced pressure[4][5].

Apparatus and Experimental Setup

A standard laboratory vacuum sublimation apparatus is required. The setup is designed to create a significant temperature gradient over a short distance to ensure efficient transport and deposition of the material.

Components:

-

Sublimation Tube/Flask: The outer vessel that contains the crude material and is connected to the vacuum line.

-

Cold Finger: An internal condenser, typically filled with a coolant (ice-water or a circulating coolant), on which the purified solid will deposit.

-

Vacuum Source: A high-vacuum pump capable of reaching pressures in the range of 10⁻² to 10⁻³ mbar.

-

Heating Source: A heating mantle, oil bath, or sand bath to provide uniform, controllable heat.

-

Cold Trap: A trap, often cooled with liquid nitrogen or a dry ice/acetone slurry, placed between the sublimator and the vacuum pump to protect the pump from volatile impurities[6].

The following diagram illustrates a typical laboratory setup for vacuum sublimation.

Caption: Diagram of a standard vacuum sublimation apparatus.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of aminoferrocene. Safety precautions, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Step 1: Preparation of Crude Material

-

Ensure the crude aminoferrocene is thoroughly dry. Residual solvents can interfere with the vacuum and co-condense on the cold finger, compromising purity[7]. If necessary, dry the material under vacuum for several hours prior to sublimation.

-

If the solid is composed of large chunks, gently grind it into a fine powder using a mortar and pestle. This increases the surface area and promotes more uniform sublimation[7].

Step 2: Assembling the Apparatus

-

Place the powdered crude aminoferrocene at the bottom of the sublimation flask, spreading it in a thin, even layer[4].

-

Lightly grease the ground glass joint of the sublimator with high-vacuum grease to ensure a proper seal[6][7]. Avoid using excessive grease, as it can contaminate the product.

-

Insert the cold finger into the sublimation flask and assemble the apparatus securely on a stand.

-

Connect the apparatus to the vacuum line via thick-walled tubing, ensuring the cold trap is in place[7].

Step 3: The Sublimation Process

-

Evacuation: Slowly open the valve to the vacuum pump. The system should be evacuated gradually to prevent the fine powder from being swept up into the apparatus. A stable vacuum of <0.1 mbar is ideal.

-

Cooling: Once a stable vacuum is achieved, begin circulating coolant or fill the cold finger with an ice-water slurry. Crucially, apply the vacuum before the coolant to prevent atmospheric moisture from condensing on the cold finger[7].

-

Heating: Begin heating the sublimation flask gently. The temperature should be raised slowly and carefully monitored. For aminoferrocene (melting point approx. 157-158°C), a sublimation temperature in the range of 80-100°C is typically effective[8]. The goal is to find the lowest temperature at which sublimation occurs at a reasonable rate.

-

Observation: As the apparatus heats, you will observe the yellow-orange aminoferrocene vapor filling the flask and bright, needle-like crystals forming on the cold surface of the cold finger.

Step 4: Completion and Product Recovery

-

Continue the process until no more material appears to be subliming from the bottom of the flask.

-

Turn off the heating source and allow the entire apparatus to cool completely to room temperature under vacuum. This is critical to prevent air from rushing in and dislodging the delicate crystals.

-

Once cooled, turn off the coolant flow.

-

Very carefully and slowly vent the system to atmospheric pressure.

-

Gently remove the cold finger from the apparatus. The purified aminoferrocene crystals can now be carefully scraped from the cold finger onto a pre-weighed watch glass.

Data Presentation: Typical Process Parameters

| Parameter | Value/Range | Rationale & Expert Insight |

| Sublimation Temperature | 80 - 100 °C | Must be significantly below the melting point (~157°C) to ensure solid-gas transition. This range provides sufficient vapor pressure for an efficient rate without risking thermal decomposition[8][9]. |

| System Pressure | < 0.1 mbar (< 10 Pa) | High vacuum is essential to lower the required sublimation temperature, protecting the compound and increasing the mean free path of molecules for efficient transport to the cold finger[10]. |

| Coolant Temperature | 0 - 15 °C | Standard ice-water or a circulating chiller is sufficient to create the necessary temperature gradient for efficient desublimation. |

| Process Duration | 2 - 6 hours | Highly dependent on the scale, vacuum level, and temperature. Monitor visually for completion. |

| Expected Yield | 70 - 90% | Yields can be very high. Losses are typically mechanical (material not subliming or difficult to scrape off) rather than chemical. |

| Expected Purity | > 99% (GC/HPLC) | Sublimation is exceptionally effective at removing non-volatile inorganic salts and higher molecular weight organic impurities[1]. |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Solution(s) |

| No Sublimation Occurs | 1. Temperature is too low. 2. Vacuum is insufficient (leak in the system). | 1. Gradually increase the heating temperature in 5°C increments. 2. Check all seals and connections for leaks. Re-grease joints if necessary. The system should not hiss when under vacuum[7]. |

| Product "Sputtering" | The crude sample was not completely dry. | Stop the process, allow the system to cool, and dry the crude material thoroughly under vacuum before restarting. |

| Poor Crystal Deposition | The temperature gradient between the hot and cold surfaces is insufficient. | Ensure the coolant is flowing correctly and is at the target temperature. Check that the heating is localized to the bottom of the flask. |

| Product Discolors | Heating temperature is too high, causing thermal decomposition. | Immediately reduce the temperature. It is better to sublime more slowly at a lower temperature than to risk decomposition[9]. |

| "Ghosting" or Smearing | The apparatus was vented while still warm, causing the vapor to deposit unevenly. | Always allow the entire system to cool completely to room temperature before venting[10]. |

Logical Workflow for Purification

The entire process, from preparation to final product analysis, follows a logical sequence designed to maximize purity and yield.

Caption: Workflow for the vacuum sublimation of aminoferrocene.

Conclusion

Vacuum sublimation stands out as a highly effective, efficient, and elegant method for obtaining high-purity aminoferrocene. By leveraging the compound's ability to transition directly from solid to gas under reduced pressure, this technique effectively separates it from non-volatile impurities, which is often difficult to achieve with other methods. The protocol described herein, when executed with care, provides a reliable pathway for researchers and drug development professionals to produce the high-quality material essential for advancing scientific discovery.

References

- 3D Sublimation Vacuum Heat Press Manual: Operation, Settings & Troubleshooting. (2026). Vertex AI Search.

- Day 2 Procedure - Purific

- Synthesis and Reactions of Ferrocene. (n.d.). Victoria University of Wellington.

- An Enhanced Chromatographic Technique for the Preparative Scale Purification of Acetyl Ferrocene. (n.d.).

- Aminoferrocene. (n.d.). Chem-Impex.

- Oxidative purification of halogenated ferrocenes. (2018).

- Common Problems Faced by 3D Sublimation Vacuum Machine Users. (2017). YouTube.

- The chemistry of aminoferrocene, Fe{(η5-C5H4NH2)(η5-Cp)}: Synthesis, reactivity and applications. (2019).

- 6.

- Aminoferrocene for HPLC derivatization, ≥98.0% (T). (n.d.). Sigma-Aldrich.

- Buy Aminoferrocene, for HPLC derivatiz

- Aminoferrocene. (n.d.). American Elements.

- How to perform a vacuum sublim

- Ferrocene. (n.d.). Wikipedia.

- THERMAL STABILITY AND THERMODYNAMICS OF THE DECOMPOSITION OF FERROCENE AND SOME OF ITS ONE-, TWO-, AND TRINUCLEAR DERIVATIVES. (2023). ALL SCIENCES PROCEEDINGS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Aminoferrocene, for HPLC derivatization, >=98.0% (T) [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ferrocene - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. americanelements.com [americanelements.com]

- 9. as-proceeding.com [as-proceeding.com]

- 10. 3D Sublimation Vacuum Heat Press Manual: Operation, Settings & Troubleshooting [tbklasermachine.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Characterization of Aminoferrocene

This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of aminoferrocene, a critical starting material in the synthesis of advanced materials and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for obtaining and interpreting the ¹H and ¹³C NMR spectra of this fascinating organometallic compound.

Theoretical Framework: Understanding the NMR of Organometallics

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of molecules. In the context of organometallic compounds like aminoferrocene, NMR provides a detailed picture of the electronic environment of the proton (¹H) and carbon-¹³ (¹³C) nuclei. The unique "sandwich" structure of ferrocene, with an iron atom situated between two cyclopentadienyl (Cp) rings, presents a distinct magnetic environment that is highly sensitive to the presence of substituents.

The introduction of an amino (-NH₂) group to one of the Cp rings induces a significant change in the electronic distribution within the ferrocene core. The amino group is a potent electron-donating group through resonance, which leads to an increase in electron density on the substituted Cp ring. This, in turn, influences the chemical shifts of the protons and carbons, providing a spectroscopic signature of the substitution.

¹H NMR Spectroscopic Analysis of Aminoferrocene

The ¹H NMR spectrum of aminoferrocene is characterized by distinct signals corresponding to the protons on the unsubstituted and substituted cyclopentadienyl rings, as well as the protons of the amino group.

Expected ¹H NMR Spectrum

A representative ¹H NMR spectrum of aminoferrocene would typically display the following key features:

-

Unsubstituted Cyclopentadienyl Ring (C₅H₅): The five equivalent protons on the unsubstituted Cp ring give rise to a sharp singlet. This is due to the rapid rotation of the Cp ring on the NMR timescale, which averages the magnetic environments of all five protons.

-

Substituted Cyclopentadienyl Ring (C₅H₄-NH₂): The four protons on the substituted Cp ring are no longer chemically equivalent. They typically appear as two multiplets, often resembling triplets, corresponding to the protons at the 2,5-positions (adjacent to the amino group) and the 3,4-positions (beta to the amino group).

-

Amino Group (-NH₂): The two protons of the amino group usually appear as a broad singlet. The chemical shift and broadness of this signal can be highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Tabulated ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shifts (δ) and multiplicities for aminoferrocene, with unsubstituted ferrocene provided as a reference.

| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| Aminoferrocene | |||

| Unsubstituted Cp (C₅H₅) | ~ 4.10 | Singlet | 5H |

| Substituted Cp (H-2,5) | ~ 4.20 | Multiplet (pseudo-triplet) | 2H |

| Substituted Cp (H-3,4) | ~ 3.90 | Multiplet (pseudo-triplet) | 2H |

| Amino Group (-NH₂) | Variable (e.g., ~ 2.5-3.5) | Broad Singlet | 2H |

| Ferrocene (for comparison) | |||

| Cyclopentadienyl (C₅H₅) | ~ 4.16[1] | Singlet | 10H |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Caption: Structure of Aminoferrocene with Labeled Rings.

¹³C NMR Spectroscopic Analysis of Aminoferrocene

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, offering insights into the carbon framework of aminoferrocene.

Expected ¹³C NMR Spectrum

The key signals in the ¹³C NMR spectrum of aminoferrocene are:

-

Unsubstituted Cyclopentadienyl Ring (C₅H₅): Similar to the proton spectrum, the five carbons of the unsubstituted ring are equivalent and appear as a single sharp peak.

-

Substituted Cyclopentadienyl Ring (C₅H₄-NH₂): The carbons of the substituted ring are inequivalent and give rise to three distinct signals:

-

One signal for the carbon directly attached to the amino group (C1, the ipso-carbon).

-

One signal for the two carbons adjacent to the ipso-carbon (C2,5).

-

One signal for the two carbons beta to the ipso-carbon (C3,4).

-

The electron-donating nature of the amino group causes a significant upfield shift (shielding) of the ipso-carbon (C1) and a smaller upfield shift of the C3,4 carbons, while the C2,5 carbons experience a slight downfield shift (deshielding) compared to unsubstituted ferrocene. This is a characteristic electronic effect of substituents on the cyclopentadienyl ring[2].

Tabulated ¹³C NMR Data

The table below presents the typical ¹³C NMR chemical shifts for aminoferrocene.

| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) |

| Aminoferrocene | |

| Unsubstituted Cp (C₅H₅) | ~ 68.5 |

| Substituted Cp (C1, ipso) | ~ 95-100 |

| Substituted Cp (C2,5) | ~ 65-70 |

| Substituted Cp (C3,4) | ~ 60-65 |

| Ferrocene (for comparison) | |

| Cyclopentadienyl (C₅H₅) | ~ 67.7-68.0[2] |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of aminoferrocene into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the aminoferrocene. Gently swirl the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference (0 ppm).

Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or using automated shimming routines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse-acquire sequence.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental Workflow for NMR Characterization.

Conclusion

The ¹H and ¹³C NMR spectroscopic characterization of aminoferrocene provides a wealth of structural information. By understanding the influence of the amino substituent on the electronic environment of the ferrocene core, researchers can confidently verify the identity and purity of their samples. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals working with this important organometallic compound, enabling them to leverage the power of NMR for their research and development endeavors.

References

-

Wrackmeyer, B., Klimkina, E. V., Maisel, H. E., Tok, O. L., & Herberhold, M. (2008). ⁵⁷Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Magnetic resonance in chemistry : MRC, 46 Suppl 1, S30–S35. [Link]

-

Wrackmeyer, B. (2008). ⁵⁷Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1 '-diaminoferrocene. ResearchGate. [Link]

- Barišić, L., et al. (2001). Ferrocene Compounds. XXIX. Efficient Syntheses of 1'-Aminoferrocene-1-carboxylic Acid Derivatives.

-

StackExchange. (2022). Why is a ring carbon C-R of a substituted ferrocene more downshifted on 13C-NMR? Chemistry Stack Exchange. [Link]

- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. The Royal Society of Chemistry.

-

ResearchGate. (n.d.). The chemistry of aminoferrocene, Fe{(η5-C5H4NH2)(η5-Cp)}: Synthesis, reactivity and applications | Request PDF. ResearchGate. [Link]

-

Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Magritek. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000766). Human Metabolome Database. [Link]

-

SpectraBase. (n.d.). Ferrocene - Optional[¹³C NMR] - Chemical Shifts. Wiley. [Link]

-

University of Puget Sound. (n.d.). Coupling constants for ¹H and ¹³C NMR. University of Puget Sound. [Link]

-

Sahoo, P., & Ray, M. (2007). Ferrocene substitution in amino acids strengthens the axial binding in Cu(ii) complexes and separates the hydrophobic and hydrophilic region in the crystals. Dalton Transactions, (37), 4145-4152. [Link]

Sources

FT-IR Spectroscopic Analysis of Aminoferrocene: From First Principles to Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Imperative for Aminoferrocene

Aminoferrocene, the amine-functionalized derivative of the classic organometallic sandwich compound, has emerged from a niche chemical curiosity to a cornerstone building block in modern medicinal chemistry and materials science.[1] Its unique redox properties, coupled with the biological compatibility of the ferrocenyl moiety, have positioned it as a critical precursor for novel anticancer prodrugs, electrochemical biosensors, and redox-active polymers.[1][2] The efficacy and purity of these advanced materials are intrinsically linked to the precise molecular structure and intermolecular interactions of the aminoferrocene core.

Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and highly informative analytical technique for the comprehensive characterization of aminoferrocene. It provides a direct probe into the molecule's vibrational states, yielding a unique spectral fingerprint that elucidates functional group identity, substituent effects on the cyclopentadienyl (Cp) rings, and the subtle yet critical influence of hydrogen bonding. This guide provides a holistic framework for understanding and implementing FT-IR spectroscopy for the analysis of aminoferrocene, grounded in first principles and validated through field-proven experimental protocols.

Theoretical Foundation: Deciphering the Vibrational Language of Aminoferrocene

An FT-IR spectrum arises from the absorption of infrared radiation by a molecule, which excites transitions between vibrational energy states.[3][4] The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group. For a polyatomic molecule like aminoferrocene, the resulting spectrum is a complex superposition of these fundamental vibrations, known as normal modes.[5]

The Ferrocene Core: A Unique Spectroscopic Canvas

The parent ferrocene molecule (Fe(C₅H₅)₂) possesses a high degree of symmetry, which dictates its IR spectral features. Key vibrations include:

-

C-H Stretching (ν_C-H_): Typically observed around 3100 cm⁻¹, characteristic of aromatic C-H bonds.

-

C=C Ring Stretching (ν_C=C_): Found in the 1410 cm⁻¹ region.

-

C-H Out-of-Plane Bending (γ_C-H_): Strong absorptions around 811-819 cm⁻¹ are a hallmark of the ferrocenyl group.[6][7]

-

Ring Breathing/Tilting Modes: Bands around 1101-1108 cm⁻¹ and 995-999 cm⁻¹ are characteristic of the symmetric and asymmetric cyclopentadienyl ring breathing modes, respectively.[6][7]

-

Iron-Cyclopentadienyl Asymmetric Stretch (ν_Fe-Cp_): A crucial vibration indicating the integrity of the sandwich structure, found in the far-IR region around 480 cm⁻¹.[6][8]

The substitution of a hydrogen atom with an amino group breaks the high symmetry of the parent ferrocene, leading to a more complex spectrum where previously IR-inactive modes may become active.

The Amino Group Probe: A Reporter of Structure and Interaction

The primary amino group (-NH₂) introduces its own set of highly characteristic vibrational modes:

-

N-H Asymmetric & Symmetric Stretching (ν_N-H_): In a non-hydrogen-bonded state, these appear as two distinct, sharp peaks in the 3500-3300 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency than the symmetric stretch.

-

N-H Scissoring (Bending) (δ_N-H_): This vibration typically gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ range.

The Aminoferrocene Spectrum: A Synthesis of Moieties

The FT-IR spectrum of aminoferrocene is a composite of the ferrocenyl core and the amino substituent, with mutual electronic influences. The electron-donating nature of the amino group can subtly shift the frequencies of the cyclopentadienyl ring vibrations. However, the most profound spectral feature to analyze is the N-H stretching region, as it is exquisitely sensitive to the molecular environment.

Hydrogen Bonding: The presence of the lone pair on the nitrogen and the acidic protons on the amino group makes aminoferrocene a prime candidate for hydrogen bonding (N-H···N). This interaction is a critical determinant of its solid-state packing and solution-phase behavior. Hydrogen bonding has a distinct and diagnostically powerful effect on the FT-IR spectrum:

-

Frequency Shift: It weakens the N-H bond, causing the stretching vibrations (ν_N-H_) to shift to lower wavenumbers (a "red shift").[9]

-

Peak Broadening: It creates a population of molecules with a range of H-bond strengths and geometries, causing the sharp N-H stretching bands to coalesce and broaden significantly.[10][11]

-

Intensity Increase: The change in dipole moment during the vibration is enhanced, often leading to an increase in the integrated intensity of the absorption band.

Observing a broad absorption band centered around 3350-3200 cm⁻¹ instead of two sharp peaks is strong evidence for the presence of hydrogen bonding in the sample.[12][13]

Experimental Design & Protocols

The acquisition of a high-quality, interpretable FT-IR spectrum is critically dependent on meticulous sample preparation and a logical experimental workflow. The choice of method is dictated by the physical state of the aminoferrocene sample.

Diagram: General Experimental Workflow

The following diagram outlines the decision-making process and procedural flow for the FT-IR analysis of an aminoferrocene sample.

Caption: A generalized workflow for FT-IR analysis.

Protocol: KBr Pellet Method (for Solid Samples)

This is the most common transmission method for solid powders, providing high-quality spectra when performed correctly. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[14]

Causality: The sample must be ground to a particle size smaller than the wavelength of the IR radiation (~2.5 µm) to prevent scattering (the Christiansen effect), which can cause severe baseline distortions and inaccurate absorbance readings.[3][15] The KBr must be desiccated as water absorbs strongly in the IR region, potentially obscuring key spectral features.

Step-by-Step Methodology:

-

Preparation: Place a small amount of spectroscopic grade Potassium Bromide (KBr) in a drying oven at 110 °C for at least 4 hours to remove absorbed water. Allow to cool in a desiccator.

-

Grinding: Add ~1-2 mg of the aminoferrocene sample and ~100-200 mg of the dried KBr to an agate mortar.[16]

-

Mixing: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be similar to flour.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die assembly. Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes.

-

Inspection: Carefully release the pressure and extract the die. The resulting pellet should be transparent or translucent and free of cracks. An opaque or cloudy pellet indicates insufficient grinding or pressing.

-

Analysis: Place the pellet into the spectrometer's sample holder and proceed with data acquisition. A "blank" KBr pellet should be used to acquire the background spectrum.[14]

Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[14]

Causality: The technique relies on establishing good, uniform contact between the solid sample and the high-refractive-index ATR crystal (e.g., diamond or ZnSe).[14][16] An IR beam is passed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample in contact with the crystal surface. This interaction provides the absorption spectrum.

Step-by-Step Methodology:

-

Background Collection: With the ATR crystal clean and uncovered, collect the background spectrum. Clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Sample Application: Place a small amount of the aminoferrocene powder directly onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, release the pressure, remove the sample powder, and thoroughly clean the crystal surface.

Data Interpretation: Translating Spectra into Chemical Insight

A representative FT-IR spectrum of aminoferrocene will display features from both the ferrocenyl core and the amino group. The key to analysis is the systematic assignment of observed absorption bands to their corresponding molecular vibrations.

Diagram: Key Vibrational Modes of Aminoferrocene

This diagram illustrates the primary vibrational motions within the aminoferrocene molecule that give rise to characteristic FT-IR absorption bands.

Caption: Key vibrational modes of the aminoferrocene molecule.

Table of Characteristic Frequencies

The following table summarizes the expected IR absorption bands for aminoferrocene, compiled from spectral data of ferrocene, its derivatives, and primary amines.[6][7][17][18][19]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (ν_N-H_) | Appears as two sharp bands in non-H-bonded state; broadens and shifts to lower frequency (~3350-3200 cm⁻¹) with H-bonding.[9][10] |

| ~3100 | Weak | C-H Stretch (aromatic, Cp ring) (ν_C-H_) | A characteristic feature of the cyclopentadienyl rings. |

| ~1620 - 1580 | Medium | N-H Scissoring (Bending) (δ_N-H_) | Confirms the presence of the primary amine group. |

| ~1410 | Medium | C=C Ring Stretch (ν_C=C_) | Associated with the cyclopentadienyl ring framework. |

| ~1105 | Strong | Cp Ring Asymmetric Breathing | A classic, strong fingerprint band for the ferrocenyl moiety.[6][7] |

| ~1000 | Strong | Cp Ring Symmetric Breathing | Another strong fingerprint band for the ferrocenyl moiety.[6][7] |

| ~815 | Strong | C-H Out-of-Plane Bending (γ_C-H_) | Very strong absorption, highly characteristic of monosubstituted ferrocenes. |

| ~480 | Medium | Fe-Cp Asymmetric Stretch (ν_Fe-Cp_) | Confirms the integrity of the metal-ligand sandwich bond.[8] |

Case Study: Probing Intermolecular Interactions

Objective: To determine if observed N-H band broadening is due to intermolecular or intramolecular hydrogen bonding.

Protocol (Self-Validating System):

-

Prepare a Stock Solution: Dissolve a known concentration of aminoferrocene in an IR-transparent, non-hydrogen-bonding solvent (e.g., carbon tetrachloride, CCl₄, or methylene chloride, CH₂Cl₂).

-

Acquire Spectra at Varying Concentrations: Using a liquid transmission cell of fixed path length, acquire FT-IR spectra of a series of dilutions of the stock solution (e.g., 50 mM, 25 mM, 10 mM, 1 mM).

-

Analyze the N-H Stretching Region (3500-3200 cm⁻¹):

-

If Intermolecular H-Bonding: As the concentration decreases, the equilibrium will shift away from multimolecular aggregates toward isolated molecules. The broad, low-frequency hydrogen-bonded N-H band will decrease in intensity, while the sharp, high-frequency "free" N-H bands will increase. This concentration dependence is definitive proof of intermolecular interactions.[12]

-

If Intramolecular H-Bonding: The hydrogen bond exists within a single molecule. Therefore, the ratio of the bonded to non-bonded N-H bands will remain constant and independent of concentration.

-

This concentration-dependent study provides an unambiguous, self-validating method to characterize the dominant intermolecular forces at play, which is critical for understanding crystal packing, solubility, and interactions with biological targets.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of aminoferrocene. By providing a detailed vibrational fingerprint, it allows for the unambiguous confirmation of functional groups, verification of the integrity of the ferrocenyl core, and a sensitive probe of intermolecular forces such as hydrogen bonding. The protocols and interpretive frameworks presented in this guide offer a robust system for researchers and drug development professionals to leverage the full analytical power of FT-IR, ensuring the quality and consistency of aminoferrocene-based materials and accelerating the development of next-generation therapeutics and advanced materials.

References

- Štěpánková, J., Hájková, Z., & Štícha, M. (2016). The chemistry of aminoferrocene, Fe{(η5-C5H4NH2)(η5-Cp)}: Synthesis, reactivity and applications. Journal of Organometallic Chemistry.

- Mohammadi, N., Ganesan, A., Chantler, C. T., & Wang, F. (2014). IR spectroscopy of ferrocene and deuterated ferrocene: experiment and theory.

- Patra, M., et al. (2015). Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and properties thereof. New Journal of Chemistry.

- Broussier, R., et al. (2009). Bis- and Trisamides Derived From 1′-Aminoferrocene-1-carboxylic Acid and α-Amino Acids: Synthesis and Conformational Analysis.

- Raudzseps, T., & Otazo-Sánchez, E. M. (2013). Main Chain Ferrocenyl Amides from 1-Aminoferrocene-1′-carboxylic Acid.

- University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry, Mona Campus.

- Khan, M. A., et al. (2022). FT-IR spectra of methylene blue, ferrocene, ferrocenated compounds, 1st...

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd.

- Horvat, G., et al. (2024). Hydrogen Bond Patterning and Biological Activity of Ferrocene Conjugates with Homo- and Heterochiral Ala–Pro Dipeptides. FULIR.

- Butler, I. S., & Chen, J. (1996). Analysis of substituted ferrocenes by infrared spectroscopy. Journal of the Chemical Society, Dalton Transactions, RSC Publishing.

- Pena-Pereira, F., & Costas-Mora, I. (2014). Sample Pre-treatment Methods for Organometallic Species Determination.

- Mohammadi, N., et al. (2012). Differentiation of ferrocene D5d and D5h conformers using IR spectroscopy. School of Physics, The University of Melbourne.

- Ganesan, A., et al. (2014). IR spectroscopic and isotopic studies of ferrocene using synchrotron and DFT calculations.

- NIST. (n.d.). Ferrocene. NIST WebBook.

- Ibrahim, M. F., et al. (2017). FT-IR, NMR spectroscopic and quantum mechanical investigations of two ferrocene derivatives.

- JASCO, Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. JASCO, Inc.

- Meilikhov, M., Yusenko, K., & Fischer, R. (2009). S. a) IR spectrum of 1-ferrocenealdehyde; b) IR spectrum of 2; i) enlargement of CO band of the aldehyde group.

- Ilies, S., et al. (2014). FT-IR spectra (KBr) of polypyrrole, ferrocene and polypyrrole modified...

- Mokhir, A., et al. (2018). Aminoferrocene-Based Prodrugs and Their Effects on Human Normal and Cancer Cells as Well as Bacterial Cells.

- Winter, W. K., Curnutte, B., & Whitcomb, S. E. (1956). The infrared spectrum and structure of crystalline ferrocene. Semantic Scholar.

- Kim, H. J., & Kim, H. J. (2014). FTIR spectra showing the effect of hydrogen bonding for various...

- Butler, I. S., & Sedman, J. (2002). spectroscopic investigations of ferrocene and related derivatives.

- LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- Gallei, M., et al. (2014). Vibrational spectra of ferrocene, ferrocene-containing polymers and their oxidized compounds.

- LibreTexts Chemistry. (2020). 7.

- Chemistry For Everyone. (2023). How Does FTIR Detect Hydrogen Bonds? YouTube.

- Harder, S., et al. (2001). Vibrational spectra and structure of the cyclopentadienyl-anion (Cp>->), the pentamethylcyclopentadienyl-anion (Cp>->) and of alkali metal cyclopentadienyls CpM and CpM (M=Li, Na, K). Technical University of Munich.

- Kemner, E., et al. (2013).

- Agboola, B., et al. (2017). Synthesis, FTIR, NMR, UV-Vis and Electrochemistry Analysis of Ferrocenyl Schiff Bases. University of Pretoria.

- Proniewicz, L. M., et al. (2014). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)

- Kumar, S., & Singh, P. (2023). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: A review. Nanoscale Advances, RSC Publishing.

- Zou, W., & Cremer, D. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory.

- Mukherjee, S., et al. (2014). FTIR spectroscopy of Hydrogen bonding in polymers?

- Koberstein, J. T., & Gancarz, I. (1985). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy.

- Edwards, H. G. M., et al. (2009). Vibrational spectroscopic studies of the structure of di-amino acid peptides. Part II: cyclo(L-Asp-L-Asp) in the solid state and in aqueous solution. University of Dundee Research Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fulir.irb.hr [fulir.irb.hr]

- 13. researchgate.net [researchgate.net]

- 14. jascoinc.com [jascoinc.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. portal.fis.tum.de [portal.fis.tum.de]

An In-depth Technical Guide to the Electrochemical Properties of Aminoferrocene Derivatives

Preamble: The Unique Electrochemical Signature of Aminoferrocene

Ferrocene, with its robust and reversible one-electron redox chemistry, has long been a cornerstone in the field of electrochemistry.[1][2][3][4] The introduction of an amino group directly onto the cyclopentadienyl ring, to form aminoferrocene, dramatically alters the electronic landscape of this metallocene. This guide provides a comprehensive exploration of the electrochemical properties of aminoferrocene and its derivatives, offering insights into the underlying principles that govern their behavior and practical guidance for their characterization and application. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount for leveraging the full potential of these versatile molecules in areas ranging from biosensing to catalysis and medicinal chemistry.[5][6]

The Foundational Redox Chemistry of Aminoferrocene

The defining electrochemical feature of aminoferrocene is the significant negative shift in its oxidation potential compared to unsubstituted ferrocene. The amine substituent acts as a powerful electron-donating group, enriching the electron density of the ferrocene core.[7] This increased electron density makes the removal of an electron from the iron center easier, thus lowering the energy required for oxidation.

This phenomenon can be rationalized by considering the resonance interaction between the nitrogen lone pair of the amino group and the cyclopentadienyl ring.[7] This interaction delocalizes the positive charge that develops on the ferrocene moiety upon oxidation, stabilizing the resulting ferrocenium cation. The consequence is a ferrocenylamine that oxidizes at a potential approximately 0.37 V more negative than ferrocene itself.[7]

The interplay between the redox potential and the acidity of the amino group (pKa) introduces further complexity and utility to the electrochemical behavior of aminoferrocene.[8] Similar to aniline, the amino group in aminoferrocene is slightly acidic, and its pKa is strongly dependent on the oxidation state of the iron center.[8] Oxidation of the iron from Fe²⁺ to Fe³⁺ increases the acidity of the amino group, lowering its pKa.[8] This relationship leads to distinct electrochemical responses in buffered versus unbuffered solutions, a property that can be exploited for applications such as pH sensing.[8]

Modulating Electrochemical Properties: The Role of Substituents

The electrochemical properties of aminoferrocene derivatives can be finely tuned by introducing additional substituents onto the ferrocene scaffold. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—exerts a predictable influence on the redox potential.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl groups further increase the electron density at the iron center, leading to a more negative oxidation potential.

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like carbonyls or halogens pull electron density away from the iron center, making oxidation more difficult and resulting in a more positive oxidation potential.[9]

This systematic modulation of redox potentials is a powerful tool in the design of aminoferrocene derivatives for specific applications. For instance, in the development of redox mediators for biosensors, the potential needs to be matched to the enzymatic reaction being monitored.[3][4]

Table 1: Representative Redox Potentials of Substituted Ferrocenes

| Compound | Substituent(s) | E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| Ferrocene | None | 0.00 | [7] |

| Aminoferrocene | -NH₂ | -0.37 | [7] |

| N,N-Dimethylaminoferrocene | -N(CH₃)₂ | -0.42 | [7] |

| Acetylferrocene | -COCH₃ | +0.28 | [7] |

| 1,1'-Diacetylferrocene | 1,1'-(-COCH₃)₂ | +0.55 | [7] |

Note: Potentials are often reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

Experimental Analysis of Electrochemical Properties: A Practical Workflow

Cyclic voltammetry (CV) is the primary technique for characterizing the electrochemical properties of aminoferrocene derivatives.[6][10][11] It provides information on the redox potentials, the reversibility of the electron transfer process, and the stability of the oxidized and reduced species.

Core Experimental Protocol: Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.

-

Working Electrode: A glassy carbon electrode (GCE), platinum, or gold electrode is commonly used.[3][8]

-